molecular formula C11H10N4 B2826618 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-40-9

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No.: B2826618
CAS No.: 351357-40-9
M. Wt: 198.229
InChI Key: PCLGAUSAWJASGN-UHFFFAOYSA-N
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Description

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate as a base . Another method involves the cyclization of corresponding acids through condensation and hydrolysis, followed by cyclization under tetrahydrofuran solvent medium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring system but lacks the methyl group at the 8-position.

    Quinoline: A simpler structure with a single nitrogen atom in the ring system.

    Pyrazole: A five-membered ring with two nitrogen atoms, lacking the fused quinoline ring.

Uniqueness

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLGAUSAWJASGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC3=C(NN=C3N=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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